[(4-Chlorobenzoyl)oxy](tricyclohexyl)stannane
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Overview
Description
(4-Chlorobenzoyl)oxystannane, also known as (4-chlorobenzoate)tricyclohexylstannane, is a chemical compound that combines an organic benzoyl group with an organotin moiety. Let’s break down its components:
Benzoyl Group (C₆H₅CO-): The benzoyl group consists of a phenyl ring (C₆H₅) attached to a carbonyl group (C=O). It imparts aromatic and acidic properties to the compound.
Tricyclohexylstannane (Sn(C₆H₁₁)₃): This organotin compound features three cyclohexyl groups bonded to a central tin atom. It serves as the stannane component.
Preparation Methods
Synthetic Routes:: The synthesis of (4-Chlorobenzoyl)oxystannane involves the reaction between 4-chlorobenzoic acid and tricyclohexyltin chloride. The reaction proceeds as follows:
4-Chlorobenzoic acid+Tricyclohexyltin chloride→(4-Chlorobenzoyl)oxy(tricyclohexyl)stannane
Reaction Conditions::- Solvent: Typically, an organic solvent like dichloromethane or toluene is used.
- Temperature: The reaction occurs at room temperature or under mild heating.
- Catalyst: No specific catalyst is required.
Industrial Production:: Industrial-scale production methods involve scaling up the laboratory synthesis. Optimization of reaction conditions, purification, and safety considerations are crucial for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Hydrolysis: (4-Chlorobenzoyl)oxystannane can undergo hydrolysis in aqueous or alcoholic solutions, yielding 4-chlorobenzoic acid and tricyclohexyltin hydroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles (e.g., amines, alcohols).
- Hydrolysis: Water or alcoholic solutions (e.g., methanol, ethanol).
- Substitution: Nucleophiles (e.g., amines, alcohols).
- Hydrolysis: 4-chlorobenzoic acid and tricyclohexyltin hydroxide.
- Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Organotin Chemistry: (4-Chlorobenzoyl)oxystannane contributes to the study of organotin compounds, which find applications in catalysis, materials science, and biochemistry.
Biological Research: Researchers explore its interactions with biological systems, including potential antitumor or antimicrobial effects.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely involves interactions with cellular components, affecting gene expression or enzyme activity.
Comparison with Similar Compounds
- Similar compounds include other organotin derivatives, such as tricyclohexyltin chloride and tricyclohexyltin hydride.
Properties
CAS No. |
110655-72-6 |
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Molecular Formula |
C25H37ClO2Sn |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
tricyclohexylstannyl 4-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI Key |
JORKMSSOAWZTJJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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